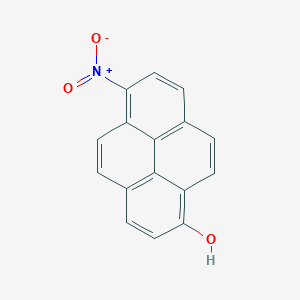

1-Pyrenol, 6-nitro-

Description

The exact mass of the compound 1-Pyrenol, 6-nitro- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pyrenol, 6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrenol, 6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitropyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-8-4-10-1-5-11-13(17(19)20)7-3-9-2-6-12(14)16(10)15(9)11/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVZUIFIVMZYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912987 | |

| Record name | 6-Nitropyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-28-8, 92997-50-7 | |

| Record name | 6-Hydroxy-1-nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyren-1-ol, 6(or 8)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092997507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitropyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROPYRENE-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8PM9YHGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Nitrated Polycyclic Aromatic Hydrocarbons Nitro Pahs Research

Nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs) are a class of compounds that have garnered significant scientific attention due to their widespread presence as environmental pollutants and their demonstrated biological activity. cdc.govpublichealthtoxicology.com These compounds are typically formed during incomplete combustion processes, such as those occurring in diesel engines and from the burning of fossil fuels and biomass. cdc.govpublichealthtoxicology.com 1-Pyrenol, 6-nitro- is intrinsically linked to this field as it is a primary metabolic product of 1-nitropyrene (B107360), one of the most abundant nitro-PAHs found in diesel exhaust particulates. ontosight.aiechemi.comnih.gov

Historical Perspectives and Evolution of Research on Pyrenol Derivatives

The scientific investigation of pyrene (B120774) and its derivatives has a rich history. Pyrene itself, a four-ring polycyclic aromatic hydrocarbon, has long been recognized for its distinctive photophysical properties, particularly its intense blue fluorescence. ontosight.ai This has made pyrene-based compounds valuable building blocks in materials science. Early research on pyrenol (hydroxypyrene) derivatives, for instance, explored their application as photoacids, compounds that become more acidic upon electronic excitation.

The focus of research evolved significantly with the growing awareness of the environmental and health impacts of combustion byproducts in the latter half of the 20th century. The identification of PAHs and their nitrated derivatives in environmental samples like tobacco smoke and vehicle exhaust shifted the research emphasis towards toxicology and environmental science. ontosight.aigovinfo.gov This led to the investigation of the metabolic pathways of prevalent nitro-PAHs. The discovery that 1-nitropyrene (B107360) is metabolized into hydroxylated derivatives, including 1-Pyrenol, 6-nitro-, marked a pivotal point. echemi.comnih.gov This directed research towards synthesizing and characterizing these metabolites to understand their biological properties and to develop analytical methods for their detection as biomarkers of exposure. researchgate.nettaylorandfrancis.com

Contemporary Significance and Academic Research Focus on 1 Pyrenol, 6 Nitro

Atmospheric Formation Mechanisms

1-Pyrenol, 6-nitro- is not typically emitted directly from sources. Instead, it is primarily formed in the atmosphere through a series of chemical reactions involving its parent PAH, pyrene (B120774).

The synthesis of 1-Pyrenol, 6-nitro- begins with its parent PAH, pyrene (C₁₆H₁₀). Pyrene is released into the atmosphere from the incomplete combustion of organic materials, with significant sources including vehicle exhaust and industrial processes. mdpi.com While some nitrated PAHs (nitro-PAHs) are formed directly during combustion, many, including the precursors to 1-Pyrenol, 6-nitro-, are generated through atmospheric transformation of the parent PAHs. nih.gov The initial and critical step in the atmospheric formation pathway is the nitration of gas-phase pyrene to form 1-nitropyrene. nih.gov Subsequently, 1-nitropyrene can undergo further oxidation to yield hydroxylated products like 1-Pyrenol, 6-nitro-. who.int

The atmospheric transformation of pyrene into 1-nitropyrene is predominantly driven by reactions with highly reactive radical species. nih.govnih.gov During the day, the hydroxyl radical (OH•) is the main oxidant. The OH radical can add to the pyrene molecule, and in the presence of nitrogen oxides (NOx), this can lead to the formation of nitropyrene. nih.gov

During the nighttime, the nitrate (B79036) radical (NO₃•) becomes a significant nitrating agent. nih.gov The nitrate radical is formed from the reaction of nitrogen dioxide (NO₂) with ozone (O₃). These radical-initiated reactions can occur in the gas phase or on the surface of airborne particulate matter where PAHs are adsorbed. nih.gov Following the formation of 1-nitropyrene, further atmospheric processing can occur. The photodecomposition of 1-nitropyrene, influenced by sunlight, can lead to the formation of various photoproducts, including hydroxynitropyrenes such as 1-Pyrenol, 6-nitro-. who.int This process can involve an internal rearrangement of the nitro group to a nitrite, which then decomposes to form a pyrenoxy radical that can be hydroxylated. who.int

Nitrogen oxides (NOx), which are composed primarily of nitric oxide (NO) and nitrogen dioxide (NO₂), are key precursors for the agents that nitrate PAHs in the atmosphere. acs.org NOx is itself a major component of combustion-related air pollution. acs.org

Environmental Occurrence and Source Apportionment Methodologies

The detection of 1-Pyrenol, 6-nitro- and its direct precursor, 1-nitropyrene, in various environmental compartments helps to trace pollution from combustion sources.

Diesel Exhaust: Diesel engine exhaust is a primary source of 1-nitropyrene, which is often the most abundant nitro-PAH found in diesel exhaust particulate matter. nih.gov Consequently, metabolites and transformation products like 1-Pyrenol, 6-nitro- (6-hydroxy-1-nitropyrene) are considered specific biomarkers for exposure to diesel emissions. Analytical methods using liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been developed to identify and quantify these compounds. Studies have identified 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene as major metabolites in the urine of individuals exposed to diesel exhaust, confirming the environmental relevance of this hydroxylation pathway.

Table 1: Reported Concentrations of 1-Nitropyrene and Derivatives in Diesel Exhaust This table is interactive. You can sort and filter the data.

| Compound | Source / Sample Type | Concentration / Emission Rate | Reference |

|---|---|---|---|

| 1-Nitropyrene | Diesel Exhaust Particulate Matter (DEP) | 70.5 ppm in crude extracts | |

| 1,6-Dinitropyrene | Diesel Exhaust Particulate Matter (DEP) | 1.2 ppm in crude extracts | |

| 1,8-Dinitropyrene | Diesel Exhaust Particulate Matter (DEP) | 3.4 ppm in crude extracts | |

| 1-Nitropyrene | Diesel Engine Exhaust Particles | Emission factor: 0.23 to 29.5 µg/km | mdpi.com |

| 6-Hydroxy-1-nitropyrene | Urinary metabolite from exposure | Mean of 203 pmol/mol creatinine | |

| 8-Hydroxy-1-nitropyrene | Urinary metabolite from exposure | Mean of 137 pmol/mol creatinine |

Tobacco Smoke: The presence of nitro-PAHs in tobacco smoke has been investigated. However, in one study analyzing the mainstream smoke of several types of cigarettes, 1-nitropyrene was not detected above the quantification limit of less than 10 ng/cigarette. This suggests that direct emission of this specific precursor from cigarette smoke is low compared to sources like diesel exhaust.

Ambient Air Particulates: As a secondary pollutant formed in the atmosphere, 1-Pyrenol, 6-nitro- can be found associated with ambient air particulates. Studies have demonstrated the formation of hydroxynitropyrenes on airborne particles, likely arising from the photoreaction of 1-nitropyrene emitted from vehicles. who.int Its precursor, 1-nitropyrene, is one of the most abundant mononitroarenes detected in ambient air. nih.gov Nitro-PAHs with 3 or 4 rings, like nitropyrenes, almost exclusively partition into the particulate matter phase in the atmosphere. nih.gov

Sediments: PAHs and their derivatives, due to their hydrophobic nature, tend to adsorb to particulate matter in the water column and eventually accumulate in bottom sediments. nih.gov While direct measurements of 1-Pyrenol, 6-nitro- in sediments are not widely reported, its precursor, 1-nitropyrene, has been detected in sediment samples. For instance, studies have identified 1-nitropyrene in river sediments in Japan and in the sediments of Lake Michigan, with concentrations in the latter ranging from below detection to part of a total nitro-PAH concentration of 2.9 to 18.6 ng/g dry weight. nih.gov The presence of the precursor in sediments indicates a potential for the formation or deposition of its transformation products in these environments.

Aquatic Biota: There is limited direct evidence of the quantification of 1-Pyrenol, 6-nitro- in aquatic organisms. However, fish and other aquatic life can absorb PAHs from their environment through their gills, body surface, or diet. They possess metabolic systems, such as cytochrome P450 monooxygenases, capable of transforming PAHs into more water-soluble hydroxylated metabolites to facilitate excretion. For example, 1-hydroxypyrene (B14473) is a well-established biomarker for PAH exposure in fish, found in their bile. Given that 1-nitropyrene is bioavailable and organisms can hydroxylate PAHs, it is plausible that 1-Pyrenol, 6-nitro- could be formed as a metabolic product within aquatic biota exposed to 1-nitropyrene contamination, though specific field data remains scarce.

Application of Diagnostic Ratios and Chemical Fingerprinting for Source Identification of Nitro-PAHs

The identification of emission sources for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is crucial for understanding their environmental distribution. While diagnostic ratios are a common tool for parent PAHs, distinguishing between petrogenic (petroleum-based) and pyrogenic (combustion-based) origins, their application to nitro-PAHs often relies on linking them to their precursor compounds. researchgate.net For 1-Pyrenol, 6-nitro- (also known as 6-hydroxy-1-nitropyrene or 6-OHNP), its primary source is tied to the atmospheric presence and transformation of its parent compound, 1-nitropyrene (1-NP).

1-Nitropyrene is widely recognized as a specific chemical fingerprint or marker for diesel engine exhaust. researchgate.netnih.govca.gov It is one of the most abundant nitro-PAHs found in diesel exhaust particulate matter and its formation is not significantly driven by atmospheric photochemical reactions, making it a reliable indicator of direct emissions from diesel-powered vehicles and machinery. ca.govmdpi.com

Consequently, 1-Pyrenol, 6-nitro-, as a prominent metabolite and transformation product of 1-nitropyrene, serves as a secondary marker for exposure to diesel emissions. mdpi.comnih.gov The detection of 6-OHNP in environmental samples or human urine points strongly towards diesel exhaust as the original pollution source. researchgate.netnih.gov The metabolic pathway from 1-nitropyrene to hydroxylated metabolites like 6-OHNP is well-established, confirming that the presence of the daughter product is a clear echo of the parent compound's source. nih.gov

While specific diagnostic ratios incorporating 1-Pyrenol, 6-nitro- are not commonly used, the chemical fingerprinting approach is highly effective. The source apportionment strategy involves:

Identifying 1-nitropyrene: Its presence in air samples at concentrations higher than other nitro-PAHs is a primary indicator of diesel emissions. nih.gov

Detecting 1-Pyrenol, 6-nitro-: Its presence confirms the atmospheric processing or metabolic conversion of 1-nitropyrene, reinforcing the link to the initial diesel source.

Therefore, the combination of 1-nitropyrene and its hydroxylated derivatives like 1-Pyrenol, 6-nitro- in an environmental sample constitutes a robust chemical fingerprint for identifying and tracing pollution from diesel combustion.

Environmental Fate and Abiotic Transformation Processes

Once released into the environment, 1-Pyrenol, 6-nitro- is subject to various abiotic processes that determine its persistence, transport, and ultimate fate. These processes include photodegradation, interactions with environmental matrices, and chemical reactions.

Photodegradation Mechanisms and Quantum Yields of Photoproducts

Photodegradation is a primary pathway for the transformation of nitro-PAHs in the environment. sonar.chnih.gov The process for 1-Pyrenol, 6-nitro- is understood through studies of its parent compound, 1-nitropyrene. The photodegradation of 1-nitropyrene is initiated by the absorption of light, leading to excited states that can undergo complex reactions. nih.gov

A key mechanism is a nitro-nitrite rearrangement, which can lead to the formation of hydroxylated products. nih.gov This suggests that the photodegradation of 1-nitropyrene can be a source of 1-Pyrenol, 6-nitro- and other 1-hydroxy-x-nitropyrenes. The subsequent photodegradation of 1-Pyrenol, 6-nitro- itself is likely influenced by both the nitro and the hydroxyl functional groups. The hydroxyl group can make the aromatic system more susceptible to photo-oxidation, potentially leading to the formation of pyrene quinones.

The efficiency of photodegradation is measured by the quantum yield (Φ), which represents the number of molecules transformed per photon absorbed. The quantum yield for the photodegradation of 1-nitropyrene is highly dependent on the environmental medium, such as the type of solvent. nih.gov For instance, photodegradation is more efficient in polar protic solvents compared to nonpolar solvents. nih.gov

| Solvent | Photodegradation Quantum Yield (Φ-1-NO2Py) x 10-3 | Major Photoproducts | Reference |

|---|---|---|---|

| Methanol | 1.12 | 1-hydroxypyrene, 1-hydroxy-x-nitropyrenes | nih.gov |

| Ethanol | 1.08 | 1-hydroxypyrene, 1-hydroxy-x-nitropyrenes | nih.gov |

| 2-Propanol | 1.10 | 1-hydroxypyrene, 1-hydroxy-x-nitropyrenes | nih.gov |

| Benzene | 1.04 | 1-hydroxy-2-nitropyrene, nitrosopyrene | nih.gov |

| Hexane | 0.13 | 1-hydroxypyrene, 1-hydroxy-2-nitropyrene | nih.gov |

Adsorption, Desorption, and Partitioning Behavior in Heterogeneous Environmental Systems

The movement and distribution of 1-Pyrenol, 6-nitro- in the environment are heavily influenced by its tendency to adsorb to solid matrices like soil, sediment, and atmospheric particulate matter. sonar.ch Nitro-PAHs generally exhibit different sorption behaviors compared to their parent PAHs due to higher molecular weights and the presence of the polar nitro group. sonar.chaaqr.org

The partitioning behavior of a chemical between an organic phase (like soil organic matter or octanol) and water is described by its partition coefficient. The logarithm of the octanol-water partition coefficient (log Kow) is a key indicator of a compound's lipophilicity and potential for bioaccumulation. Compounds with higher log Kow values are more likely to partition into fatty tissues and adsorb to organic matter in soil and sediment. The addition of both a nitro (-NO₂) and a hydroxyl (-OH) group to the pyrene structure influences its polarity and, consequently, its partitioning. While direct experimental data for 1-Pyrenol, 6-nitro- is limited, data from related compounds provide insight into its likely behavior.

| Compound | Molecular Weight (g/mol) | log Kow | Environmental Partitioning Tendency | Reference |

|---|---|---|---|---|

| Pyrene | 202.26 | 4.88 | Strongly adsorbs to organic matter; bioaccumulative. | ilo.org |

| 1-Nitropyrene | 247.25 | 5.06 | Very high tendency to adsorb to soil, sediment, and particulates. | nih.gov |

| Benzo[a]pyrene (B130552) (for comparison) | 252.31 | 6.13 | Extremely high tendency to bind to solids and partition into organic phases. | ca.gov |

Given the high log Kow of its parent compound, 1-nitropyrene, it is expected that 1-Pyrenol, 6-nitro- will have a strong affinity for particulate matter and soil organic carbon. aaqr.orgresearchgate.net Adsorption is often a key factor limiting its mobility in aquatic systems. Desorption, the release of the compound from a solid matrix back into the water or air, is typically a slow process for strongly sorbed compounds, contributing to their persistence in soil and sediment.

Chemical Stability and Reactivity in Simulated Environmental Conditions

The chemical stability of 1-Pyrenol, 6-nitro- in the environment is limited by its reactivity with various atmospheric oxidants. Like other PAHs and their derivatives, it can be transformed through reactions with hydroxyl radicals (OH•), nitrate radicals (NO₃•), and ozone (O₃). aaqr.orgcopernicus.org These reactions are significant degradation pathways, especially for compounds in the gas phase or on the surface of atmospheric particles. copernicus.org

Reaction with Nitrate Radicals (NO₃•): At night, when photochemical processes cease, reactions with the nitrate radical become a dominant loss process for many atmospheric pollutants. aaqr.orgnih.gov Heterogeneous reactions of particle-bound PAHs with N₂O₅/NO₃/NO₂ can lead to further nitration or degradation. nih.gov

Reaction with Hydroxyl Radicals (OH•): During the day, photochemically generated hydroxyl radicals are highly reactive and a major sink for organic pollutants in the atmosphere. aaqr.org

Reaction with Ozone (O₃): Ozone can also contribute to the degradation of PAHs and their derivatives, although reaction rates vary significantly between compounds. copernicus.org

The presence of the hydroxyl group on the pyrene ring in 1-Pyrenol, 6-nitro- can increase its susceptibility to oxidation compared to 1-nitropyrene. Studies on the enzymatic oxidation of 1-nitropyrene have shown that it can be converted to hydroxylated products, including 1-Pyrenol, 6-nitro- (6-hydroxy-1-nitropyrene), indicating that the pyrene core is susceptible to oxidative attack. nih.gov These abiotic and biotic oxidative processes are key factors in the ultimate environmental degradation of the compound.

Sophisticated Analytical Methodologies for Characterization and Quantitation of 1 Pyrenol, 6 Nitro

Advanced Chromatographic Techniques

Chromatography is fundamental to the separation of 1-Pyrenol, 6-nitro- from complex biological and environmental matrices. Various techniques, each with distinct advantages, are utilized for its isolation and analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 1-Pyrenol, 6-nitro- and related metabolites due to its applicability to non-volatile and thermally labile compounds. cdc.gov The technique offers sensitive, selective, and reproducible results, often with minimal sample preparation. cdc.gov

Different HPLC detection methods can be employed to enhance selectivity and sensitivity:

Fluorescence Detection: This is a highly sensitive method for fluorescent compounds like pyrene (B120774) derivatives. Analysis of the parent compound, 1-pyrenol, is commonly performed using HPLC with a fluorescence detector. cdc.govnih.gov

Ultraviolet (UV) Detection: UV detection is a common and robust method for analyzing nitroaromatic compounds. cdc.gov

Chemiluminescence (CL) Detection: For ultimate sensitivity, HPLC coupled with peroxyoxalate chemiluminescence detection is a powerful technique. One study demonstrated that metabolites of 1-nitropyrene (B107360), including 6-hydroxy-1-nitropyrene (6-OHNP), could be sensitively and selectively detected. nih.govresearchgate.net In this system, the hydroxy-1-nitropyrenes were reduced to their highly fluorescent amino derivatives, allowing for detection limits in the low femtomole (fmol) range. nih.govresearchgate.net

Table 1: Comparison of HPLC Methods for 1-Nitropyrene Metabolite Analysis

| Detection Method | Principle | Sensitivity | Selectivity | Reference |

|---|---|---|---|---|

| Fluorescence | Measures the fluorescence of the analyte after excitation with UV light. | High (nmol/L range) | High for fluorescent compounds | cdc.govnih.gov |

| UV/Visible | Measures the absorption of UV or visible light by the analyte. | Moderate (low ppm to low ppb) | Moderate | cdc.gov |

| Chemiluminescence (CL) | Detects light produced from a chemical reaction involving the analyte (often after derivatization). | Very High (fmol range) | Very High | nih.govresearchgate.net |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.net For polar analytes like 1-Pyrenol, 6-nitro-, derivatization is typically required to increase volatility and thermal stability. researchgate.netresearchgate.net Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBDMSTFA), are commonly used to convert the hydroxyl group into a less polar silyl (B83357) ether, making the compound suitable for GC analysis. researchgate.netresearchgate.net

Selective detectors coupled with GC enhance the analytical capabilities:

Mass Spectrometry (MS): GC-MS is the gold standard for confirmation, providing both retention time and mass spectral data for high-confidence identification. researchgate.netsfasu.edu

Electron Capture Detection (ECD): ECD is highly sensitive to electrophilic compounds, such as those containing nitro groups, making it suitable for trace analysis of nitroaromatics. cdc.gov

Table 2: Typical GC Conditions for Analysis of Derivatized Hydroxylated PAHs

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Capillary column (e.g., 5% phenylmethylpolysiloxane) | Provides high-resolution separation of analytes. | sfasu.edu |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. | researchgate.net |

| Injector | Splitless mode | Maximizes the transfer of trace analytes onto the column. | sfasu.edu |

| Derivatization Agent | Silylating agents (e.g., MTBDMSTFA, BSTFA) | Increases volatility and thermal stability of the analyte. | researchgate.netresearchgate.net |

| Detector | Mass Spectrometry (MS) or Electron Capture Detector (ECD) | Provides identification, confirmation, and sensitive quantification. | cdc.govsfasu.edu |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the separation and preliminary identification of compounds in a mixture. ijariit.comijcps.org It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel) and a mobile phase (a solvent system). ijariit.comresearchgate.net

In the context of 1-Pyrenol, 6-nitro-, TLC can be used as a screening tool to:

Separate metabolites in biological samples. nih.gov

Monitor the progress of synthesis reactions.

Isolate compounds for further analysis by other techniques like MS or NMR. researchgate.net

The separation is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. ijariit.com Different solvent systems can be tested to optimize the separation of isomers. nih.govscribd.com For nitro-containing compounds, specific visualization agents can be used, such as reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye, allowing for sensitive detection on the TLC plate. ijcps.org

High-Resolution Spectrometric Approaches

Spectrometric methods provide detailed structural information, enabling unambiguous identification and comprehensive characterization of 1-Pyrenol, 6-nitro-.

Mass Spectrometry (MS) is an indispensable tool for the analysis of environmental contaminants and their metabolites. asianpubs.org When coupled with a chromatographic separation technique (GC-MS or HPLC-MS), it provides high specificity and sensitivity.

Structural Confirmation: Electron Impact (EI) ionization in GC-MS produces a characteristic fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint, allowing for structural confirmation. sfasu.eduresearchgate.net For HPLC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often used, which typically keep the molecular ion intact. researchgate.net

Trace Analysis: MS detectors, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, offer exceptionally low detection limits, making them ideal for quantifying trace levels of 1-Pyrenol, 6-nitro- in complex matrices. researchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS provides an additional layer of specificity. A specific parent ion (e.g., the molecular ion of 1-Pyrenol, 6-nitro-) is selected, fragmented, and the resulting product ions are detected. This technique is highly effective at reducing background noise and confirming the identity of the analyte. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous elucidation of molecular structure. nih.gov It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.

For 1-Pyrenol, 6-nitro-, NMR analysis would be critical for distinguishing it from other isomers, such as 1-Pyrenol, 8-nitro-.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their chemical shifts (positions in the spectrum), their integration (relative numbers), and their coupling patterns (interactions with neighboring protons). nih.govsemanticscholar.org The substitution pattern on the pyrene core, with a hydroxyl group at position 1 and a nitro group at position 6, would create a unique set of signals for the remaining aromatic protons.

¹³C NMR: A carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule. nih.govrsc.org The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents (-OH and -NO₂), providing definitive evidence for their positions on the pyrene ring. rsc.orgresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Spectral Characteristics for 1-Pyrenol, 6-nitro-

| Nucleus | Expected Chemical Shift (ppm) | Key Features and Rationale | Reference |

|---|---|---|---|

| Phenolic Proton (-OH) | ~9-11 | Broad singlet, chemical shift is concentration and solvent dependent. | quora.com |

| Aromatic Protons | ~7.8-9.2 | Complex pattern of doublets and multiplets. Protons adjacent to the -NO₂ group will be shifted downfield due to its strong electron-withdrawing effect. Protons near the -OH group will also show characteristic shifts. | nih.govsemanticscholar.org |

| C1 Carbon (-C-OH) | ~150-160 | Downfield shift due to the electronegative oxygen atom. | rsc.org |

| C6 Carbon (-C-NO₂) | ~140-150 | Downfield shift due to the electron-withdrawing nitro group. | nih.govrsc.org |

| Other Aromatic Carbons | ~115-135 | A series of signals corresponding to the remaining carbon atoms of the pyrene core. | rsc.orgpreprints.org |

Spectrophotometric and Fluorometric Methods in Complex Matrices

Spectrophotometric and fluorometric methods are foundational analytical techniques that rely on the interaction of light with a chemical substance. In principle, spectrophotometry measures the amount of light absorbed by a compound at a specific wavelength, while fluorometry detects the light emitted from a compound after it has absorbed light. For aromatic compounds containing nitro and hydroxyl groups, such as 1-Pyrenol, 6-nitro-, these techniques can offer a basis for detection.

However, the direct application of spectrophotometry and fluorometry for the quantification of 1-Pyrenol, 6-nitro- in complex matrices like urine or plasma is fraught with challenges. One of the primary obstacles is spectral interference from other endogenous and exogenous compounds present in these samples, which can absorb or emit light at overlapping wavelengths, leading to inaccurate results. drawellanalytical.com Matrix effects, where other components in the sample alter the photophysical properties of the analyte, also pose a significant challenge. drawellanalytical.com

Furthermore, the concentrations of 1-Pyrenol, 6-nitro- in biological samples are often very low, frequently falling below the detection limits of conventional spectrophotometers and fluorometers. While techniques like derivatization can be employed to enhance the molar absorptivity or fluorescence quantum yield of an analyte, these additional steps can introduce complexity and potential for error into the analytical workflow.

For these reasons, while spectrophotometry and fluorometry are valuable for the analysis of simpler mixtures or for preliminary screening, they are not the preferred methods for the trace-level quantification of 1-Pyrenol, 6-nitro- in complex biological matrices. The demand for high sensitivity and selectivity in biomonitoring studies has led to the predominance of more sophisticated techniques, such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Biomarker Analysis in Environmental Exposure Assessment

The measurement of metabolites of environmental pollutants in biological fluids is a cornerstone of modern exposure assessment. These biomarkers provide an integrated measure of the internal dose of a xenobiotic, accounting for all routes of exposure.

Urinary metabolites of pyrene, particularly 1-hydroxypyrene (B14473) (a pyrenol), have been extensively used as biomarkers of exposure to polycyclic aromatic hydrocarbons (PAHs). The presence of these metabolites in urine indicates that the parent compound has been absorbed and metabolized by the body. While 1-hydroxypyrene is a well-established biomarker for PAH exposure in general, the detection of specific nitrated pyrenol metabolites, such as 1-Pyrenol, 6-nitro-, provides a more targeted assessment of exposure to nitro-PAHs.

Research has focused on developing robust analytical methods for the determination of these metabolites in urine. A highly specific and sensitive method utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been developed for the determination of urinary 1-nitropyrene (1-NP) metabolites. This method involves enzymatic hydrolysis of the conjugated metabolites, followed by selective extraction and purification before instrumental analysis.

Studies have successfully identified and quantified several hydroxylated 1-nitropyrene isomers in the urine of non-occupationally exposed individuals, demonstrating the utility of these compounds as biomarkers for assessing exposure to nitro-PAHs from sources such as diesel exhaust.

Below is a table summarizing the urinary concentrations of 1-Pyrenol, 6-nitro- (6-OHNP) and its isomer, 8-hydroxy-1-nitropyrene (8-OHNP), found in a study of healthy, non-occupationally exposed subjects.

| Metabolite | Mean Concentration (pmol/mol creatinine) | Standard Deviation (pmol/mol creatinine) |

|---|---|---|

| 1-Pyrenol, 6-nitro- (6-OHNP) | 203 | 145 |

| 8-Hydroxy-1-nitropyrene (8-OHNP) | 137 | 98 |

Data derived from a study on urinary 1-nitropyrene metabolites.

The field of biomonitoring for nitro-PAH exposure is continually evolving, with significant advancements in analytical methodologies aimed at improving sensitivity, specificity, and throughput. The development and application of LC-MS/MS methods have been a major leap forward, allowing for the simultaneous measurement of multiple nitro-PAH metabolites at very low concentrations.

These advanced methods often incorporate the use of isotopically labeled internal standards for each analyte, which enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response. Sample preparation techniques have also been refined, with the use of selective extraction phases like blue rayon or solid-phase extraction (SPE) cartridges to effectively isolate the target metabolites from interfering substances in the urine matrix.

The ability to detect and quantify specific metabolites such as 1-Pyrenol, 6-nitro- is crucial for understanding the metabolic pathways of nitro-PAHs in humans and for linking exposure to potential health effects. These methodological advancements are essential for conducting large-scale epidemiological studies to assess the risks associated with environmental and occupational exposure to nitro-PAHs.

The following table presents data on the urinary concentrations of various 1-nitropyrene metabolites, including 1-Pyrenol, 6-nitro-, in a cohort of taxi drivers, providing insight into occupational exposure levels.

| Metabolite | Geometric Mean Concentration (pg/mL) | Geometric Standard Deviation |

|---|---|---|

| 1-Pyrenol, 6-nitro- (6-OHNP) | 0.14 | 2.2 |

| 8-Hydroxy-1-nitropyrene (8-OHNP) | 0.12 | 2.1 |

| 6-Hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP) | 0.08 | 2.4 |

| 8-Hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP) | 0.10 | 2.3 |

Data from a study evaluating urinary metabolites of 1-nitropyrene as biomarkers for diesel exhaust exposure in taxi drivers.

Biotransformation and Mechanistic Metabolic Pathways of 1 Pyrenol, 6 Nitro

Mammalian Metabolic Pathways

In mammals, the metabolism of 1-Pyrenol, 6-nitro- is a multifaceted process involving Phase I and Phase II enzymatic reactions, as well as the significant contribution of the intestinal microflora. These pathways collectively determine the fate and disposition of the compound within the body.

Cytochrome P450-Mediated Ring Oxidation and Hydroxylation

The initial formation of 1-Pyrenol, 6-nitro- (also known as 6-hydroxy-1-nitropyrene) occurs through the cytochrome P450 (CYP)-mediated oxidation of 1-nitropyrene (B107360). osti.govacs.org Specifically, CYP2A13 and CYP2E1 have been identified as important enzyme isoforms in the hydroxylation of 1-nitropyrene, leading to the formation of 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene. osti.gov

Once formed, 1-Pyrenol, 6-nitro- can undergo further oxidation. Studies on the related compound, 1-hydroxypyrene (B14473), have shown that it can be further oxidized by cytochrome P450 enzymes to form dihydroxypyrenes, such as 1,6-dihydroxypyrene and 1,8-dihydroxypyrene. nih.govtandfonline.comnih.gov This suggests that the pyrene (B120774) ring of 1-Pyrenol, 6-nitro- remains susceptible to further enzymatic attack by CYP enzymes, potentially leading to the formation of dihydroxynitropyrenes. The specific CYP isoforms involved in this secondary oxidation of 1-Pyrenol, 6-nitro- have not been fully elucidated but are likely to include those with an affinity for polycyclic aromatic hydrocarbons.

| Substrate | Key Enzymes | Major Metabolites | References |

|---|---|---|---|

| 1-Nitropyrene | CYP2A13, CYP2E1, P450s 3A4, 1A2, 1A1, 1B1 | 6-Hydroxy-1-nitropyrene, 8-Hydroxy-1-nitropyrene, 3-Hydroxy-1-nitropyrene, 1-Nitropyrene-4,5-oxide, 1-Nitropyrene-9,10-oxide | osti.govacs.orgnih.gov |

| 1-Hydroxypyrene | P450 2A13, P450 1B1 | 1,6-Dihydroxypyrene, 1,8-Dihydroxypyrene | nih.govtandfonline.comnih.gov |

Nitroreduction Pathways and Formation of Aminopyrenol Intermediates

A critical pathway in the metabolism of nitroaromatic compounds is the reduction of the nitro group, a process known as nitroreduction. This can be catalyzed by various mammalian nitroreductases, such as xanthine (B1682287) oxidase and DT-diaphorase, under anaerobic conditions. nih.gov This reduction proceeds through highly reactive intermediates, including the nitroso and N-hydroxyamino derivatives, ultimately forming the corresponding amine. nih.govinchem.org

In the context of 1-Pyrenol, 6-nitro-, this pathway would lead to the formation of 6-amino-1-pyrenol. The intermediate, N-hydroxy-6-amino-1-pyrenol, is a reactive species that can covalently bind to macromolecules like DNA. Studies on the parent compound, 1-nitropyrene, have demonstrated the formation of 1-aminopyrene (B158619) and its hydroxylated metabolites, such as 1-amino-6-hydroxypyrene and 1-amino-8-hydroxypyrene, in both urine and feces. nih.gov This provides strong evidence for the in vivo occurrence of nitroreduction of hydroxylated nitropyrenes. The formation of N-(deoxyguanosin-8-yl)-1-aminopyrene adducts following the nitroreduction of 1-nitropyrene highlights the bioactivation potential of this pathway. nih.gov

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, the hydroxyl and amino functional groups on the pyrene ring are susceptible to Phase II conjugation reactions. These reactions typically increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation reactions for pyrene metabolites are glucuronidation and sulfation. psu.edu

The hydroxyl group of 1-Pyrenol, 6-nitro- can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate (B86663) by sulfotransferases (SULTs). Studies on the related metabolite, 1-hydroxypyrene, have shown that it is a substrate for several UGT isoforms, including UGT1A6, UGT1A7, and UGT1A9, leading to the formation of 1-hydroxypyrene glucuronide. nih.gov Similarly, sulfation of catechols, which share structural similarities with hydroxylated PAHs, is catalyzed by SULT isoforms such as SULT1A1, 1A2, 1A3, and 1B1. researchgate.net

Furthermore, the amino group of the nitro-reduced metabolite, 6-amino-1-pyrenol, can undergo N-acetylation, another Phase II reaction. The detection of hydroxy-N-acetyl-1-aminopyrenes (the 6- and 8-isomers) in human urine confirms that both nitroreduction and subsequent N-acetylation occur in vivo. nih.govacs.org

| Substrate | Reaction | Enzymes | Conjugated Metabolite | References |

|---|---|---|---|---|

| 1-Hydroxypyrene | Glucuronidation | UGT1A6, UGT1A7, UGT1A9 | 1-Hydroxypyrene glucuronide | nih.gov |

| Catechols (structurally similar) | Sulfation | SULT1A1, 1A2, 1A3, 1B1 | Sulfate conjugates | researchgate.net |

| Aminohydroxypyrenes | N-acetylation | N-acetyltransferases | Hydroxy-N-acetyl-1-aminopyrenes | nih.govacs.org |

Role of Intestinal Microflora in Biotransformation

The intestinal microflora plays a crucial role in the metabolism of nitropolycyclic aromatic hydrocarbons. osti.gov Anaerobic bacteria within the gut possess potent nitroreductase activity and can efficiently reduce 1-nitropyrene to 1-aminopyrene. osti.govnih.gov This bacterial metabolism is also significant for hydroxylated nitropyrenes.

Metabolites of 1-nitropyrene, including glucuronide conjugates of hydroxylated forms like 1-Pyrenol, 6-nitro-, are excreted into the bile and enter the intestinal tract. nih.gov Here, bacterial β-glucuronidases can hydrolyze these conjugates, releasing the free hydroxylated nitropyrenes. nih.gov These deconjugated metabolites can then be reabsorbed into the bloodstream (enterohepatic circulation) or undergo further metabolism by the intestinal bacteria, primarily through nitroreduction. nih.gov Studies have shown that the presence of intestinal microflora is necessary for the reabsorption of biliary metabolites of 1-nitropyrene. nih.gov The nitroreduction of 6-nitrochrysene (B1204248) to 6-aminochrysene by human intestinal microflora further supports the significant role of gut bacteria in the biotransformation of nitro-PAHs. nih.gov

Microbial and Fungal Biotransformation

Microorganisms, particularly fungi, are known for their ability to degrade a wide range of environmental pollutants, including polycyclic aromatic hydrocarbons.

Degradation and Transformation by Fungi (e.g., Aspergillus niger)

The fungus Aspergillus niger has been shown to metabolize a variety of aromatic compounds, including naphthalene (B1677914) and its derivatives. publisherspanel.com In the context of pyrene metabolism, Aspergillus niger can transform pyrene into several products, including 1-hydroxypyrene, pyrenequinones, dihydroxypyrenes, and sulfate conjugates. scielo.br This demonstrates the fungus's capacity for both oxidation and conjugation reactions.

While direct studies on the biotransformation of 1-Pyrenol, 6-nitro- by Aspergillus niger are limited, the known metabolic capabilities of this fungus suggest that it could likely transform this compound. The transformation would likely involve further oxidation of the pyrene ring, potential reduction of the nitro group, and the formation of conjugates. The metabolism of α-naphthol by Aspergillus niger to form sulfate conjugates and other oxidation products further supports its potential to transform hydroxylated aromatic compounds. publisherspanel.com

Enzymatic Mechanisms of Nitro-PAH Alteration in Environmental Microorganisms

The alteration of nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) by environmental microorganisms is a critical process in their environmental fate. This biotransformation is mediated by a diverse array of microbial enzymes capable of modifying the complex structure of these compounds. Both bacteria and fungi employ distinct enzymatic strategies to initiate the degradation or detoxification of Nitro-PAHs.

In aerobic bacteria, the primary mechanism for initiating the catabolism of aromatic compounds involves oxidation of the aromatic ring. nih.govnih.gov This is accomplished by multicomponent enzyme systems, principally dioxygenases and monooxygenases, which introduce hydroxyl groups onto the aromatic nucleus. mdpi.com Dioxygenases catalyze the incorporation of both atoms of molecular oxygen, leading to the formation of cis-dihydrodiols. nih.gov These dihydroxylated intermediates are key products that can then undergo further enzymatic reactions, such as dehydrogenation and subsequent ring cleavage through either ortho or meta pathways. nih.govresearchgate.net This cleavage opens the stable aromatic ring structure, making it accessible to further degradation and eventual mineralization into central metabolites like protocatechuates and catechols, which enter the tricarboxylic acid (TCA) cycle. nih.govgavinpublishers.com Genera of bacteria known to degrade PAHs, and by extension, potentially Nitro-PAHs, include Mycobacterium, Pseudomonas, Rhodococcus, and Sphingomonas. nih.govresearchgate.net

Another crucial enzymatic pathway, particularly for nitro-substituted compounds, is nitroreduction. Bacterial nitroreductases are enzymes that can reduce the nitro group (-NO2) to a nitroso, hydroxylamino, and finally an amino group (-NH2). nih.gov This process is considered an activation step, as the resulting amino-PAHs can be highly reactive. nih.gov

Fungi, such as the filamentous fungus Cunninghamella elegans, utilize a different primary enzymatic system. They metabolize Nitro-PAHs primarily through the action of cytochrome P-450 monooxygenases. nih.gov Unlike bacterial dioxygenases that produce cis-dihydrodiols, these enzymes typically form arene oxides, which are highly reactive electrophilic intermediates. nih.gov These arene oxides can then be detoxified through subsequent enzymatic reactions, including conjugation with sulfates or glucosides. nih.gov The presence of a nitro group on the PAH can influence the site of metabolic attack; for instance, the nitro group at the C-6 position of benzo[a]pyrene (B130552) has been observed to block metabolism at adjacent positions and enhance it at other sites on the molecule. nih.gov

The key enzymes involved in the initial microbial alteration of PAHs and Nitro-PAHs are summarized below.

| Enzyme Class | Action | Typical Organism(s) | Initial Product(s) |

| Dioxygenase | Incorporates two oxygen atoms into the aromatic ring | Bacteria (Pseudomonas, Mycobacterium) | cis-Dihydrodiols |

| Monooxygenase | Incorporates one oxygen atom into the substrate | Bacteria, Fungi | Epoxides, Phenols |

| Cytochrome P-450 | A type of monooxygenase involved in oxidation | Fungi (Cunninghamella elegans) | Arene Oxides |

| Nitroreductase | Reduces the nitro group | Bacteria (Salmonella typhimurium) | Amino-PAHs |

| Dehydrogenase | Oxidizes dihydrodiols | Bacteria | Catechols |

| Peroxidase | Catalyzes oxidation via radical formation | Fungi (Ligninolytic) | Oxidized PAHs |

Formation of Novel Metabolites during Microbial Degradation

The microbial degradation of "1-Pyrenol, 6-nitro-" and related nitro-PAHs leads to the formation of various intermediate and terminal metabolites. The specific products formed depend on the microorganism and the enzymatic pathways it employs.

Fungal metabolism often results in detoxification products. For example, the fungus Cunninghamella elegans has been shown to metabolize other nitro-PAHs, such as 6-nitrobenzo[a]pyrene and 6-nitrochrysene, into sulfate and glucoside conjugates. nih.govnih.gov After 6 days of incubation with 6-nitrochrysene, 74% was converted to 6-nitrochrysene 1-sulfate and 6-nitrochrysene 2-sulfate. nih.gov Similarly, studies with the soil fungus Aspergillus niger degrading the parent compound pyrene yielded metabolites such as 1-pyrenol, 1,6- and 1,8-pyrenequinone, and 1-pyrenyl sulfate. asm.org This suggests that for 1-pyrenol, 6-nitro-, further hydroxylation, oxidation to quinones, and conjugation are likely metabolic routes in fungi. A novel finding in the fungal transformation of pyrene by A. niger was the identification of 1-methoxypyrene, indicating that methylation of the hydroxyl group can be a detoxification pathway. asm.org

Bacterial metabolism can lead to a different suite of products. The reduction of the nitro group is a common pathway. In Salmonella typhimurium, 1-nitropyrene is metabolized to 1-aminopyrene and its acetylated form, N-acetyl-1-aminopyrene. nih.gov For pyrene itself, bacteria like Mycobacterium sp. can initiate degradation via dioxygenation at the 4,5-position to produce phenanthrene (B1679779) derivatives, or through an alternative pathway that cleaves both central rings to form 6,6'-dihydroxy-2,2'-biphenyl dicarboxylic acid. researchgate.net

The table below summarizes known and potential metabolites from the microbial degradation of pyrene and its nitro-derivatives.

| Parent Compound | Microorganism | Metabolic Pathway | Resulting Metabolite(s) |

| Pyrene | Aspergillus niger | Oxidation, Conjugation, Methylation | 1-Pyrenol, 1,6-Pyrenequinone, 1,8-Pyrenequinone, 1-Pyrenyl sulfate, 1-Methoxypyrene asm.org |

| 1-Nitropyrene | Salmonella typhimurium | Nitroreduction, Acetylation | 1-Aminopyrene, N-acetyl-1-aminopyrene nih.gov |

| 6-Nitrochrysene | Cunninghamella elegans | Oxidation, Sulfation | 6-Nitrochrysene 1-sulfate, 6-Nitrochrysene 2-sulfate nih.gov |

| 6-Nitrobenzo[a]pyrene | Cunninghamella elegans | Oxidation, Glycosylation, Sulfation | Glucoside and sulfate conjugates of 1- and 3-hydroxy 6-NO2-BaP nih.gov |

Comparative Metabolism across Different Biological Systems

The metabolism of nitro-PAHs like 1-pyrenol, 6-nitro- varies significantly across different biological systems, from microorganisms to mammals. These differences reflect distinct enzymatic capabilities and detoxification strategies.

As discussed, environmental microorganisms primarily utilize two routes: oxidative ring cleavage (common in bacteria) and conjugation (common in fungi). nih.govnih.gov Bacteria employ dioxygenases to break open the aromatic rings, leading to mineralization. nih.gov Fungi tend to use cytochrome P-450 monooxygenases to form oxides, which are then conjugated to polar molecules like sulfates, representing a detoxification pathway. nih.govnih.gov

In contrast, mammalian systems metabolize nitro-PAHs through a series of activation and detoxification steps, primarily in the liver and other tissues like the lungs. nih.govnih.gov The metabolism of the related compound 1-nitropyrene has been studied comparatively in several mammalian species. The initial activation involves oxidation by microsomal enzymes to form reactive epoxides, such as 1-nitro-4,5-dihydro-4,5-epoxypyrene and 1-nitro-9,10-dihydro-9,10-epoxypyrene. nih.gov

Significant species differences exist in both the activation and subsequent inactivation of these intermediates. Inactivation occurs via two main pathways: hydration of the epoxides by epoxide hydrolase to form dihydrodiols, and conjugation with glutathione (B108866). nih.gov

For example, studies on hepatic fractions show that guinea pigs and dogs are most active in producing the 4,5-epoxide of 1-nitropyrene, while hamsters are most active in producing the 9,10-epoxide. nih.gov Humans, conversely, produce the lowest levels of these reactive epoxides but are the most efficient at detoxifying the 4,5-epoxide via hydration. nih.gov Rodents generally exhibit higher rates of glutathione conjugation than humans and dogs. nih.gov

Similar species-specific differences are seen in respiratory tissues. A comparative study of 1-nitropyrene metabolism in tracheal epithelial cells found the order of metabolic activity to be rabbit > hamster > rat. nih.gov Although the metabolites produced were qualitatively similar, rabbit tracheal cells were the most active in metabolizing 1-nitropyrene. nih.gov

The following table compares the metabolic activity for 1-nitropyrene across different species, highlighting the balance between activation and detoxification pathways.

| Species | 1-Nitro-4,5-epoxypyrene Production | 1-Nitro-9,10-epoxypyrene Production | Epoxide Hydration (Detoxification) | Glutathione Conjugation (Detoxification) |

| Human | Low nih.gov | Low nih.gov | Highest nih.gov | Low nih.gov |

| Guinea Pig | Highest nih.gov | High nih.gov | High nih.gov | High (Rodent) nih.gov |

| Dog | High nih.gov | Low-Medium nih.gov | High nih.gov | Low nih.gov |

| Hamster | Medium nih.gov | Highest nih.gov | Medium nih.gov | High (Rodent) nih.gov |

| Rat | Low-Medium nih.gov | Medium nih.gov | Low nih.gov | High (Rodent) nih.gov |

| Mouse | Lowest nih.gov | Lowest nih.gov | Lowest nih.gov | High (Rodent) nih.gov |

This comparative data underscores that no single animal species serves as a perfect model for human metabolism of nitro-PAHs. nih.gov In general, mammalian metabolism focuses on the formation and subsequent detoxification of epoxide intermediates, a pathway distinct from the ring-fission strategies of bacteria or the direct conjugation pathways emphasized in fungi.

Molecular Mechanisms of Biological Interaction for 1 Pyrenol, 6 Nitro

Interaction with Cellular Redox Systems and Reactive Oxygen Species (ROS) Generation

The interaction of 1-Pyrenol, 6-nitro- with cellular redox systems is a critical aspect of its toxicological profile. The generation of reactive oxygen species (ROS) can lead to a state of oxidative stress, where the cellular antioxidant defenses are overwhelmed, resulting in damage to cellular components.

Modulation of Superoxide (B77818) Dismutase (SOD) Activity and Other Antioxidant Enzymes

Current research into the direct effects of 1-Pyrenol, 6-nitro- on the activity of superoxide dismutase (SOD) and other key antioxidant enzymes is an evolving area of study. While the parent compound, 1-nitropyrene (B107360), has been shown to induce oxidative stress, the specific modulatory effects of its 6-hydroxy metabolite on these enzymatic defenses are not yet fully elucidated in widely available literature. researchgate.net The activity of SOD, which catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, is a crucial component of the cell's antioxidant defense mechanism. Further investigation is required to characterize the precise nature of the interaction between 1-Pyrenol, 6-nitro- and these vital enzymes.

Induction of Oxidative Stress Biomarkers (e.g., Protein Oxidation, Lipid Peroxidation)

The role of 1-Pyrenol, 6-nitro- in inducing biomarkers of oxidative stress presents a complex picture. A study investigating the relationship between urinary metabolites of 1-nitropyrene and oxidative stress markers in humans found that the urinary concentration of 6-hydroxy-1-nitropyrene (1-Pyrenol, 6-nitro-) did not have a significant correlation with the studied oxidative stress biomarkers, such as thiobarbituric acid-reactive substances (TBARS) and 8-hydroxydeoxyguanosine (8-OHdG). mdpi.com In contrast, another metabolite of 1-nitropyrene, N-acetyl-1-aminopyrene (1-NAAP), was significantly associated with urinary concentrations of 8-OHdG. mdpi.com This suggests that the metabolic pathway of 1-nitropyrene plays a crucial role in determining the extent of oxidative damage, with some metabolites being more potent inducers of oxidative stress than others. mdpi.com

Interaction with Cellular Macromolecules

The covalent binding of reactive metabolites to cellular macromolecules such as DNA and proteins is a key mechanism of toxicity for many xenobiotics. These interactions can lead to mutations, altered protein function, and cellular dysfunction.

Formation of Adducts with Deoxyribonucleic Acid (DNA) by Reactive Metabolites

The metabolic activation of the parent compound, 1-nitropyrene, is known to produce reactive intermediates that can form adducts with DNA. tandfonline.com The process of nitroreduction is a critical step in the formation of these DNA adducts. While 1-Pyrenol, 6-nitro- is a major metabolite, its direct role in the formation of a unique set of DNA adducts is a subject of ongoing research. It has been established that 6-hydroxy-1-nitropyrene is a more potent mutagen in Chinese hamster ovary (CHO) cells compared to its parent compound, 1-nitropyrene, suggesting that it may play a significant role in the genotoxicity of 1-nitropyrene. tandfonline.com The formation of DNA adducts can lead to errors in DNA replication and transcription, potentially resulting in mutations and the initiation of carcinogenesis.

Protein Adduct Formation and Perturbation of Protein Function (e.g., SOD1 Cys111)

While the formation of protein adducts by metabolites of 1-nitropyrene is a recognized phenomenon, specific details regarding the interaction of 1-Pyrenol, 6-nitro- with proteins, and in particular the highly specific interaction with the Cysteine-111 residue of Superoxide Dismutase 1 (SOD1), are not widely documented in publicly accessible scientific literature. A recent study, however, has pointed towards a novel mechanism involving the sulfinylation of SOD1 Cys111 as a means by which 1-nitropyrene promotes the acute generation of reactive oxygen species, indicating a potential area for future research into the specific role of its metabolites. nih.gov Such an interaction would be highly significant, as the modification of a critical cysteine residue in an essential antioxidant enzyme like SOD1 could impair its function, leading to an accumulation of superoxide radicals and increased oxidative stress.

Modulation of Gene Expression and Enzyme Activity

Induction of Detoxification Enzymes (e.g., NQO1, POR, AKR1C2, COX2)

The metabolic activation and detoxification of xenobiotics like 1-nitropyrene involve a complex interplay of various enzymes. While direct studies on 1-Pyrenol, 6-nitro-'s specific role in inducing these enzymes are limited, the metabolic pathways of its parent compound, 1-nitropyrene, provide significant insights. The formation of 1-Pyrenol, 6-nitro- is a key step in the biotransformation of 1-nitropyrene. nih.govregulations.gov

Research indicates that exposure to 1-nitropyrene can influence the expression and activity of several detoxification enzymes. It is plausible that as a major metabolite, 1-Pyrenol, 6-nitro- plays a role in these processes, or its formation is a consequence of their activity.

Key Detoxification Enzymes and their Interaction with 1-Nitropyrene:

| Enzyme | Full Name | Function | Interaction with 1-Nitropyrene |

| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Catalyzes the two-electron reduction of quinones and related compounds, preventing the formation of reactive oxygen species. | The role of NQO1 in the metabolism of nitroaromatics is well-established. It can reduce the nitro group of compounds like 1-nitropyrene, which can be a step in either detoxification or metabolic activation. |

| POR | Cytochrome P450 oxidoreductase | Essential for the function of all microsomal cytochrome P450 enzymes, which are central to the metabolism of a wide range of xenobiotics. | P450 enzymes are involved in the hydroxylation of 1-nitropyrene to form metabolites including 1-Pyrenol, 6-nitro-. POR provides the necessary electrons for these reactions. |

| AKR1C2 | Aldo-keto reductase family 1 member C2 | Involved in the reductive metabolism of various substrates, including polycyclic aromatic hydrocarbons and their derivatives. | AKRs, including AKR1C2, can participate in the nitroreduction of 1-nitropyrene, a critical step in its metabolic activation to DNA-damaging species. |

| COX2 | Cyclooxygenase-2 | An enzyme involved in the inflammatory response and prostaglandin (B15479496) biosynthesis. It can also co-oxidize xenobiotics. | While direct induction by 1-nitropyrene is not extensively documented, COX enzymes can be involved in the metabolic activation of various carcinogens. |

A study investigating the fungal metabolism of 1-nitropyrene found that Cunninghamella elegans metabolizes it into glucoside conjugates of 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene. nih.gov Importantly, these conjugated metabolites were found to be non-mutagenic, suggesting this pathway is a mode of detoxification. nih.gov Further research on the mutagenicity of 1-nitropyrene metabolites in Chinese hamster ovary (CHO) cells found that 6-hydroxy-1-nitropyrene is one of the most potent mutagens among the tested metabolites, both with and without the presence of a metabolic activation system (S9). oup.comtandfonline.com This indicates that 1-Pyrenol, 6-nitro- is a biologically active molecule that may not require further metabolic activation to exert its mutagenic effects. oup.comtandfonline.com

Investigation of Aryl Hydrocarbon Receptor (AhR) Pathway Involvement

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of a battery of genes involved in xenobiotic metabolism, including several cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1). Many polycyclic aromatic hydrocarbons are known ligands for the AhR.

While direct evidence for the binding and activation of the AhR by 1-Pyrenol, 6-nitro- is not available, studies on its parent compound, 1-nitropyrene, suggest a potential for interaction with this pathway. Urinary metabolites of 1-nitropyrene, including 6-hydroxy-1-nitropyrene, are used as biomarkers for exposure to diesel exhaust, and the metabolism of these compounds is linked to AhR-regulated enzymes. researchgate.net

Hypothesized Role of the AhR Pathway in the Biological Effects of 1-Nitropyrene and its Metabolites:

Ligand Binding and Activation: 1-Nitropyrene, and potentially its metabolites like 1-Pyrenol, 6-nitro-, may act as ligands for the AhR.

Nuclear Translocation: Upon ligand binding, the AhR complex translocates to the nucleus.

Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

Gene Transcription: This binding initiates the transcription of genes encoding for Phase I and Phase II metabolizing enzymes.

The induction of these enzymes can have a dual effect. On one hand, it can lead to the detoxification and elimination of the xenobiotic. On the other hand, it can also lead to the metabolic activation of the compound into more toxic and carcinogenic intermediates. The mutagenicity data for 1-Pyrenol, 6-nitro- suggests that its formation is a critical event in the biological activity of 1-nitropyrene. oup.comtandfonline.com

Computational Chemistry and Theoretical Modeling of 1 Pyrenol, 6 Nitro

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of 1-Pyrenol, 6-nitro-. northwestern.edu These calculations, often employing methods like Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the energies of these frontier orbitals. aun.edu.eg

The electronic structure dictates the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

In a related context, studies on similar aromatic compounds have shown that the presence and position of nitro and hydroxyl groups significantly influence the electronic properties of the pyrene (B120774) core. acs.org For 1-Pyrenol, 6-nitro-, the electron-withdrawing nature of the nitro group and the electron-donating nature of the hydroxyl group create a push-pull system that can lead to significant charge polarization across the aromatic system. This polarization is critical in its interactions with biological macromolecules.

Table 1: Calculated Electronic Properties of 1-Pyrenol, 6-nitro- (Hypothetical Data)

| Property | Value | Method |

| HOMO Energy | -6.2 eV | B3LYP/6-31G |

| LUMO Energy | -2.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 3.7 eV | B3LYP/6-31G |

| Dipole Moment | 5.8 D | B3LYP/6-31G |

Note: This table is illustrative and based on typical values for similar compounds. Actual values would require specific quantum chemical calculations.

Prediction of Reactivity and Metabolic Pathways through Theoretical Approaches

Theoretical approaches are instrumental in predicting the reactivity of 1-Pyrenol, 6-nitro- and its subsequent metabolic transformations. The metabolism of its parent compound, 1-nitropyrene (B107360), has been studied using such methods, revealing that cytochrome P450 enzymes (CYPs) are key players. nih.gov These studies calculate the binding affinities and the energy barriers for different metabolic reactions, such as epoxidation and hydroxylation. nih.gov

For 1-Pyrenol, 6-nitro-, which is already a hydroxylated metabolite, further metabolism could involve conjugation reactions (e.g., glucuronidation or sulfation) or further oxidation. Theoretical models can predict the most likely sites for these subsequent reactions by calculating the electrostatic potential and the reactivity indices for different atoms in the molecule. For instance, the hydroxyl group is a prime candidate for conjugation.

A study on 1-nitropyrene metabolism showed that 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene are major hydroxylation products. nih.gov This suggests that the positions on the pyrene ring are not equally reactive, a feature that can be explained and predicted by computational models.

Molecular Dynamics Simulations for Ligand-Protein Interactions and Adduct Formation

Molecular dynamics (MD) simulations provide a dynamic view of how 1-Pyrenol, 6-nitro- interacts with biological targets like proteins and DNA. nih.gov These simulations model the movement of atoms over time, allowing researchers to observe the formation of ligand-protein complexes and the potential for covalent adduct formation. nih.gov

Given that metabolites of polycyclic aromatic hydrocarbons (PAHs) are known to form DNA adducts, leading to mutagenicity and carcinogenicity, MD simulations are crucial for understanding the specific interactions of 1-Pyrenol, 6-nitro- with DNA. diva-portal.orgcdc.gov These simulations can reveal the preferred binding sites on DNA, the stability of the resulting adducts, and the conformational changes in DNA upon binding.

Similarly, MD simulations can explore the interactions of 1-Pyrenol, 6-nitro- with enzymes involved in its metabolism or with other protein targets. researchgate.net For example, simulations could model its binding within the active site of a sulfotransferase or a UDP-glucuronosyltransferase enzyme.

Table 2: Key Parameters from Molecular Dynamics Simulations (Hypothetical)

| Interaction System | Binding Free Energy (kcal/mol) | Key Interacting Residues/Bases | Simulation Time |

| 1-Pyrenol, 6-nitro- with DNA | -8.5 | Guanine, Adenine | 100 ns |

| 1-Pyrenol, 6-nitro- with CYP1A1 | -7.2 | Phe224, Phe123 | 100 ns |

Note: This table is for illustrative purposes. Specific values would be derived from actual MD simulations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Biological Mechanisms

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. mdpi.comresearchgate.netepa.gov These models are built on the principle that the structure of a molecule determines its properties and, consequently, its biological effects. wm.edu

For a series of related compounds, such as different nitrated and hydroxylated pyrenes, QSAR models can be developed to predict their toxicity or other biological activities. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical relationship with the observed activity.

In the context of 1-Pyrenol, 6-nitro-, a QSAR model could be used to predict its potential for mutagenicity, carcinogenicity, or endocrine disruption based on its structural features. SAR analyses, which are often more qualitative, can provide insights into how the specific placement of the nitro and hydroxyl groups on the pyrene scaffold influences its biological mechanism. wm.edu For instance, an SAR study might compare the activity of 1-Pyrenol, 6-nitro- with its isomers to understand the importance of the substitution pattern.

The development of robust QSAR and SAR models relies on having a diverse set of compounds with known activities. nih.gov These models are valuable for prioritizing chemicals for further testing and for designing safer alternatives.

Future Research Trajectories and Methodological Innovations for 1 Pyrenol, 6 Nitro

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) in Biotransformation Studies

The biotransformation of 1-Pyrenol, 6-nitro- is a complex process involving various enzymes and metabolic pathways. While the biotransformation of the parent compound, 1-nitropyrene (B107360), has been studied, revealing both oxidative and reductive pathways, the specific downstream fate of 1-Pyrenol, 6-nitro- warrants more detailed investigation. nih.govnih.gov Future research will increasingly rely on integrated "omics" technologies to unravel the intricate details of its metabolism and biological interactions.

Genomics: Genomic-based approaches are fundamental in identifying the genes encoding the enzymes responsible for the biotransformation of xenobiotics. mdpi.com For 1-Pyrenol, 6-nitro-, future genomic studies should focus on identifying specific genetic polymorphisms in populations that may lead to variations in its metabolism, potentially influencing individual susceptibility to its effects.

Proteomics: Proteomics offers a direct way to identify the proteins (enzymes) involved in the metabolic pathways of 1-Pyrenol, 6-nitro-. frontiersin.org Comparative proteomics can be employed to compare protein expression profiles in tissues or cell cultures exposed to the compound versus unexposed controls. mdpi.com This can reveal the upregulation or downregulation of specific enzymes, such as cytochrome P450s, reductases, and conjugating enzymes, directly involved in its detoxification or activation. nih.govresearchgate.net A key future direction is the use of compound-centric redox proteomics to identify specific protein targets of 1-Pyrenol, 6-nitro- and its reactive metabolites, which can provide insights into its mechanisms of toxicity. researchgate.net

Metabolomics: Metabolomics is a powerful tool for identifying the full spectrum of metabolites produced during the biotransformation of 1-Pyrenol, 6-nitro-. acs.orgresearchgate.net By analyzing the metabolic fingerprints in biological fluids like urine, researchers can identify novel metabolites and gain a more comprehensive understanding of the metabolic pathways. acs.org Future metabolomic studies, particularly those using high-resolution mass spectrometry, will be crucial for discovering previously unknown biotransformation products of 1-Pyrenol, 6-nitro- and for identifying endogenous metabolites that are perturbed by its presence, offering clues to its systemic effects. researchgate.net

Integrating these omics datasets will provide a holistic view of the biotransformation of 1-Pyrenol, 6-nitro-, from the genetic blueprint to the functional enzymatic machinery and the resulting metabolic products. This integrated approach will be essential for building comprehensive models of its metabolic fate and for understanding its biological impact at a systems level. mdpi.comresearchgate.net

Development of Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis

The accurate detection and quantification of 1-Pyrenol, 6-nitro- in various environmental and biological matrices are critical for exposure assessment and fate studies. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-established for the analysis of PAHs and their derivatives, future research will focus on developing more sensitive, selective, and real-time analytical techniques. researchgate.netresearchgate.netmdpi.com

Future advancements will likely focus on the following:

Enhanced Mass Spectrometry Techniques: The development of techniques like two-color femtosecond laser ionization mass spectrometry holds promise for the highly sensitive and selective detection of nitro-PAHs. nih.gov This method can minimize fragmentation and provide clear molecular ion signals, which is often a challenge with conventional electron ionization techniques. nih.gov

In Situ and Real-Time Monitoring: The development of spectroscopic probes and sensors for the in-situ detection of 1-Pyrenol, 6-nitro- in environmental systems, such as water or soil, would provide invaluable data on its dynamic behavior and persistence. Time-resolved spectroscopy could also be employed to monitor its transformation processes in real-time. rsc.org

Advanced Chromatographic Separations: The use of advanced capillary columns with highly selective stationary phases in GC and HPLC will continue to be important for resolving isomeric nitro-PAH metabolites, which is crucial for accurate quantification and toxicological assessment. researchgate.net

These advanced analytical methods will enable more precise measurements of 1-Pyrenol, 6-nitro- at trace levels, leading to a better understanding of its distribution, transformation, and ultimate fate in the environment and in biological systems.

Bioavailability and Bioaccumulation Studies in Environmental Systems

The environmental fate of 1-Pyrenol, 6-nitro- is governed by its physicochemical properties and its interactions with environmental compartments. cdc.govnih.gov As a derivative of a polycyclic aromatic hydrocarbon, it is expected to have low water solubility and a tendency to adsorb to particulate matter in air, water, and soil. cdc.govtandfonline.com This partitioning behavior significantly influences its bioavailability to organisms.

Future research in this area should focus on:

Partitioning and Transport: Detailed studies are needed to determine the partitioning coefficients (e.g., K_ow, K_oc) of 1-Pyrenol, 6-nitro- to better predict its movement and distribution in different environmental media. nih.govitrcweb.org Understanding its transport via atmospheric deposition and runoff is also crucial for assessing its widespread environmental impact. researchgate.net

Bioaccumulation in Food Webs: Investigating the potential for 1-Pyrenol, 6-nitro- to bioaccumulate in aquatic and terrestrial food webs is a critical research gap. nih.govoup.com Studies should examine its uptake, metabolism, and depuration rates in various organisms, from microorganisms to fish and other wildlife, to determine its bioconcentration factor (BCF) and biomagnification potential. nih.govoup.com

Influence of Environmental Factors: Research should also explore how environmental factors such as pH, temperature, and the presence of other organic matter affect the bioavailability and degradation of 1-Pyrenol, 6-nitro-. tandfonline.com

These studies will be vital for assessing the ecological risks associated with the presence of 1-Pyrenol, 6-nitro- in the environment and for developing effective remediation strategies.

Predictive Modeling for Environmental Fate and Biological Impact Assessment

Predictive modeling plays a crucial role in forecasting the long-term behavior of environmental contaminants and their potential biological consequences. For 1-Pyrenol, 6-nitro-, the development and application of sophisticated models will be instrumental in understanding its environmental fate and in assessing its risk to human health and ecosystems.

Future modeling efforts should include: